2-[((E)-1-{3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE
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Overview
Description
2-[((E)-1-{3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[((E)-1-{3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE involves several steps. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable aldehyde under acidic conditions.
Introduction of the Cyanide Group: The cyanide group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.
Bromination and Chlorination: The aromatic rings are brominated and chlorinated using bromine and chlorine reagents, respectively, under controlled conditions to ensure selective substitution.
Formation of the Schiff Base: The final step involves the formation of the Schiff base by reacting the brominated and chlorinated aromatic compound with an amine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the Schiff base, converting it to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[((E)-1-{3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The Schiff base moiety can interact with enzymes and proteins, potentially inhibiting their activity. The benzothiophene core may also interact with cellular membranes, affecting their integrity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[((E)-1-{3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL AMINE
- **2-[((E)-1-{3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL SULFONE
Uniqueness
The presence of both bromine and chlorine substituents, along with the Schiff base and cyanide groups, makes 2-[((E)-1-{3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE unique
Properties
IUPAC Name |
2-[(E)-[3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Br2Cl2N2OS/c24-15-7-14(11-29-23-18(10-28)17-3-1-2-4-21(17)31-23)22(19(25)8-15)30-12-13-5-6-16(26)9-20(13)27/h5-9,11H,1-4,12H2/b29-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWWUGJQQNNJRM-VPUKRXIYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C(=CC(=C3)Br)Br)OCC4=C(C=C(C=C4)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C(=CC(=C3)Br)Br)OCC4=C(C=C(C=C4)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Br2Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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